molecular formula C12H14ClN3OS B6579218 7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422526-53-2

7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B6579218
CAS No.: 422526-53-2
M. Wt: 283.78 g/mol
InChI Key: RKKQZCSVRCYPJT-UHFFFAOYSA-N
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Description

7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its unique structure, which includes a chloro group, a dimethylaminoethyl side chain, and a thioxo group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then cyclized to produce the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted quinazolinones .

Scientific Research Applications

7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-15(2)5-6-16-11(17)9-4-3-8(13)7-10(9)14-12(16)18/h3-4,7H,5-6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKQZCSVRCYPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141206
Record name 7-Chloro-3-[2-(dimethylamino)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422526-53-2
Record name 7-Chloro-3-[2-(dimethylamino)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422526-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-[2-(dimethylamino)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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